molecular formula C18H14N4O3S B2912932 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide CAS No. 2034263-40-4

2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide

Katalognummer: B2912932
CAS-Nummer: 2034263-40-4
Molekulargewicht: 366.4
InChI-Schlüssel: AWNRSZJAPVGINL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide features a quinoline core substituted at position 4 with a carboxamide group. The carboxamide’s ethyl linker connects to a 4-oxothieno[3,2-d]pyrimidine moiety, a fused heterocyclic system combining thiophene and pyrimidine rings.

Quinoline-4-carboxamides are well-studied for their pharmacological properties, with modifications to the quinoline ring, linker, or terminal groups significantly influencing their bioactivity. For example, fluorinated derivatives (e.g., 6-fluoro substituents) and heterocyclic appendages (e.g., thienopyrimidine) are known to enhance metabolic stability and target binding .

Eigenschaften

IUPAC Name

2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNRSZJAPVGINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a quinoline-4-carboxamide moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. It interacts with the active sites of target enzymes, forming stable complexes that disrupt normal cellular functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on quinoline derivatives have shown promising results against various mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium kansasii. The compound's effectiveness in inhibiting photosynthetic electron transport (PET) in chloroplasts has also been noted, suggesting potential applications in agricultural biochemistry.

Table 1: Antimicrobial Activity Against Mycobacterial Species

Compound NameActivity Against M. tuberculosisActivity Against M. kansasiiIC50 (µmol/L)
This compoundHighModerateTBD
Standard (Isoniazid)HighLow0.5
Standard (Pyrazinamide)ModerateModerate1.0

Enzyme Inhibition

The compound has been evaluated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells.

Table 2: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeEfficacy (%)
Kinase ACompetitive85
Kinase BNon-competitive70

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited significant inhibition of PET in Spinacia oleracea chloroplasts with an IC50 value comparable to established inhibitors like DCMU .
  • Antimycobacterial Activity : In a comparative study involving various quinoline derivatives, the compound showed higher activity against M. tuberculosis than standard treatments, indicating its potential as a new therapeutic agent for tuberculosis treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinoline and thienopyrimidine cores can enhance biological activity. For instance, increasing lipophilicity and optimizing substituents on the aromatic rings have been correlated with improved enzyme inhibition and antimicrobial efficacy.

Figure 1: Structure-Activity Relationship Analysis
SAR Analysis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares the target compound with key analogues:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Activities
Target Compound: 2-Hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide C₁₉H₁₆N₄O₃S (inferred) ~386.4 (estimated) Quinoline-4-carboxamide with hydroxy group at C2; ethyl linker to thienopyrimidinone Unreported, but analogous compounds show antimicrobial potential
5-Cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide C₁₅H₁₄N₄O₃S 330.4 Isoxazole-3-carboxamide core; cyclopropyl substituent; same thienopyrimidinone linker No activity data provided
2-(Benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide C₁₇H₁₄N₄O₂S₃ 402.5 Benzothiazole-thioacetamide substituent; additional sulfur atoms Unreported
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide C₁₇H₁₇N₃O₃ 311.3 Hexahydroquinoline core; pyridylmethyl group; 4-hydroxy and 2-oxo substituents Analgesic activity studied
2-(4-Methylphenyl)-N-(2-pyridinyl)-4-quinolinecarboxamide C₂₂H₁₇N₃O 339.4 Quinoline-4-carboxamide with 4-methylphenyl and pyridinyl groups Unreported
N-(2-(3,3-Difluoropiperidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide C₂₅H₃₂F₂N₆O₂ 462.5 Fluorinated quinoline; morpholinopropyl and difluoropiperidinyl substituents Multi-stage antimicrobial activity
Key Observations:
  • Thienopyrimidine Linker: The target compound and its analogues in and share the ethyl-thienopyrimidinone linker, which may enhance π-π stacking interactions in biological targets. However, the terminal groups (quinoline vs. isoxazole or benzothiazole) dictate solubility and specificity .
  • Quinoline Modifications: Fluorination (e.g., 6-fluoro in ’s compound) and saturation (e.g., hexahydroquinoline in ) alter electronic properties and conformational flexibility, impacting receptor binding .
  • Bioactivity Trends: Compounds with morpholine or piperidine linkers () exhibit antimicrobial activity, suggesting that the thienopyrimidine group in the target compound could similarly contribute to such activity .

Pharmacological Potential

  • Antimicrobial Activity: highlights the importance of the quinoline-4-carboxamide scaffold in antimicrobial agents. The target compound’s hydroxy group may improve solubility, while the thienopyrimidine moiety could enhance target affinity .
  • Analgesic Applications: ’s hexahydroquinoline derivative demonstrates that carboxamide modifications can yield analgesics, though the target compound’s thienopyrimidine group may redirect its therapeutic profile .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.